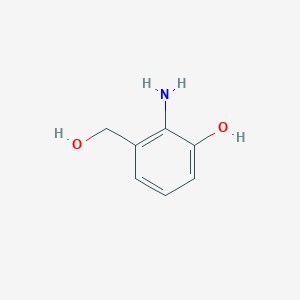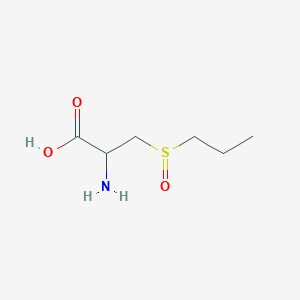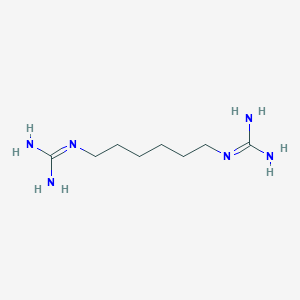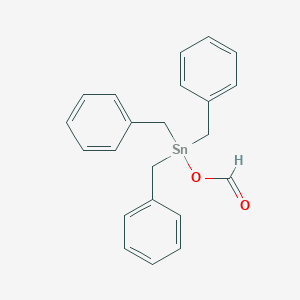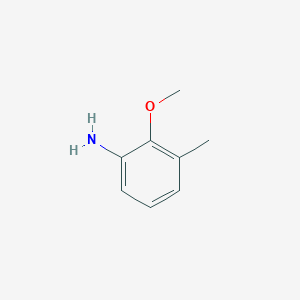![molecular formula C6H12BNO3 B098079 2,8,9-トリオキサ-5-アザ-1-ボラビシクロ[3.3.3]ウンデカン CAS No. 15277-97-1](/img/structure/B98079.png)
2,8,9-トリオキサ-5-アザ-1-ボラビシクロ[3.3.3]ウンデカン
概要
説明
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane is a chemical compound with the molecular formula C6H12BNO3 and a molecular weight of 156.975 g/mol . It is also known by other names such as Boratran, Boratrane, and Triethanolamine borate . This compound is characterized by its unique bicyclic structure, which includes boron, nitrogen, and oxygen atoms arranged in a specific configuration.
科学的研究の応用
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a boron carrier in boron neutron capture therapy (BNCT).
作用機序
Target of Action
It is known to be used as a biochemical reagent in life science related research .
Mode of Action
It’s suggested that the shifts observed in the n 2 p lone-pair band are discussed in relation to internal σ-donation to the empty p orbital of boron or d orbitals of silicon and to interaction with oxygen lone-pair levels .
Result of Action
It has been noted that it can be used as a biochemical reagent for life science related research .
Action Environment
The action of Boratran can be influenced by environmental factors. It is hygroscopic and should be stored in a refrigerator under an inert atmosphere . It is also recommended to be stored in a cool, ventilated warehouse . It should be kept separate from oxidants and food chemicals, and the container should be kept sealed .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane typically involves the reaction of boric acid with triethanolamine. The reaction proceeds through the formation of a cyclic ester, resulting in the desired bicyclic structure . The reaction conditions generally include:
Reactants: Boric acid (H3BO3) and triethanolamine (C6H15NO3)
Solvent: Often carried out in an aqueous or organic solvent
Temperature: Moderate temperatures, typically around 60-80°C
Catalysts: No specific catalysts are required for this reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of borate esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The nitrogen and oxygen atoms in the bicyclic structure can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X)
Major Products
The major products formed from these reactions include various borate esters, reduced boron compounds, and substituted derivatives of the original bicyclic structure.
類似化合物との比較
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Similar structure but with silicon instead of boron.
Triethanolamine: A precursor in the synthesis of the compound, with similar functional groups but lacking the bicyclic structure.
Boric Acid Esters: Compounds with boron-oxygen bonds, similar in reactivity but different in structure.
Uniqueness
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane is unique due to its bicyclic structure, which imparts specific chemical properties such as stability and reactivity. Its ability to form stable complexes with various substrates makes it valuable in catalysis and other applications .
特性
IUPAC Name |
2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BNO3/c1-4-9-7-10-5-2-8(1)3-6-11-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPKVNRBHXOADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B12OCCN(CCO1)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065874 | |
| Record name | Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283-56-7, 15277-97-1 | |
| Record name | Triethanolamine borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethanolamine borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid, cyclic nitrilotriethylene ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015277971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boratrane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORATRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N1AHN0X56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of Boratrane?
A1: Boratrane is characterized by a unique cage-like structure. The molecule consists of a central boron atom coordinated to a nitrogen atom and three oxygen atoms. This arrangement forms a bicyclic structure with three rings of five atoms each. Its molecular formula is C6H12BNO3, and its molecular weight is 156.99 g/mol [].
Q2: Are there any spectroscopic data available for Boratrane?
A2: Yes, researchers have utilized techniques like Photoelectron Spectroscopy (PES) to study the electronic structure and bonding properties of Boratrane []. The He(I) photoelectron spectra provide insights into the energy levels of electrons within the molecule, particularly focusing on the nitrogen lone pair (N 2p) and its interactions with the boron and oxygen atoms.
Q3: What are the challenges in determining the crystal structure of Boratrane?
A3: Determining the crystal structure of Boratrane has presented challenges due to the presence of "forbidden reflections" observed in Weissenberg photographs of its crystals []. These reflections are inconsistent with the initially assigned space group Pca2i, leading to debate and further investigation into the correct space group for this compound.
Q4: Has Boratrane been investigated for its potential use in plant growth regulation?
A4: Yes, recent studies have explored the application of Boratrane as a component in organic element growth regulators for garlic plants [, ]. Specifically, a composition containing Boratrane, Krezacin, and Asyak, at a concentration of 0.015%, demonstrated potential in increasing garlic bulb yield. This research highlights the potential agricultural applications of Boratrane-based formulations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


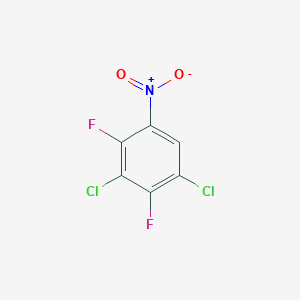
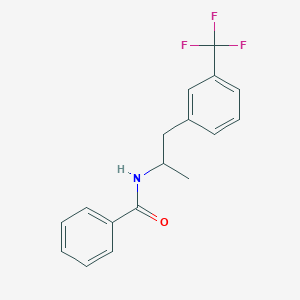
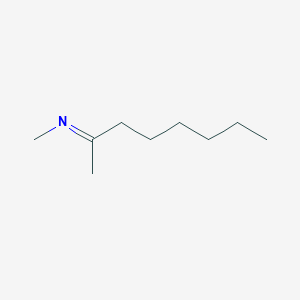
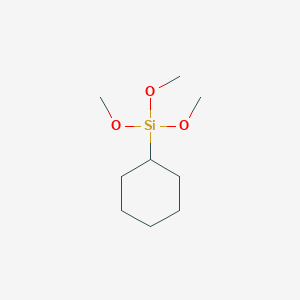
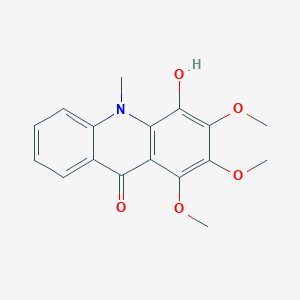

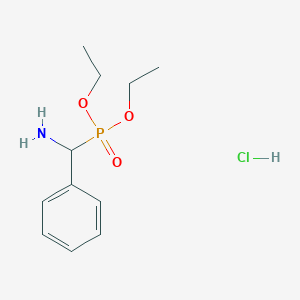
![[1-(5-methyl-2-propan-2-ylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate](/img/structure/B98010.png)
